7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Beschreibung

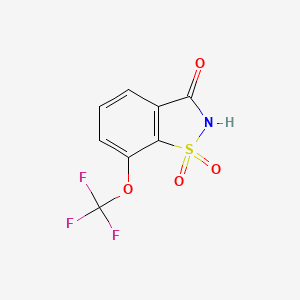

7-(Trifluoromethoxy)-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione is a benzothiazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at position 7 of the benzothiazole core. The compound features a hypervalent sulfur atom (denoted by λ⁶) in the thiadiazole ring, with three sulfonyl oxygen atoms forming the 1,1,3-trione moiety. This structure confers unique electronic and steric properties, including high electronegativity from the -OCF₃ group and enhanced polarity due to the sulfonyl groups. The trifluoromethoxy substituent is known to improve metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

1,1-dioxo-7-(trifluoromethoxy)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-5-3-1-2-4-6(5)17(14,15)12-7(4)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKZARZSXZGLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)S(=O)(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild reaction conditions . The reaction can be carried out at room temperature without the need for catalysts or activators, making it an efficient and practical approach .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization can further enhance the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can have diverse applications in various fields .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of scientific research applications:

Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (CAS 1893832-74-0)

- Substituents : Bromine at position 5 and methyl at position 2.

- Molecular Formula: C₈H₆BrNO₃S.

- Molecular Weight : 276.11 g/mol.

- The methyl group at position 2 may reduce polarity compared to the trifluoromethoxy group, affecting solubility and interaction with hydrophobic targets.

2-Amino-6-(trifluoromethoxy)benzothiazole

- Substituents: Amino (-NH₂) at position 2 and -OCF₃ at position 4.

- Molecular Formula : C₈H₅F₃N₂OS.

- Molecular Weight : 242.2 g/mol.

- Key Differences: The amino group enhances hydrogen-bonding capacity, improving aqueous solubility compared to sulfonyl-rich analogs. The -OCF₃ group at position 6 (vs. 7 in the target compound) may lead to divergent steric interactions in molecular recognition.

- Impact : Greater solubility but reduced metabolic stability due to the absence of sulfonyl groups .

2,3-Dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (Base Structure)

- Substituents: None; parent structure.

- Molecular Formula: C₇H₅NO₃S.

- Molecular Weight : 199.18 g/mol.

- Key Differences :

- Lacks functional groups like -OCF₃, Br, or -NH₂.

- Baseline polarity and reactivity are governed solely by the sulfonyl groups.

- Impact : Serves as a reference for evaluating substituent effects on electronic properties and bioactivity .

Biologische Aktivität

7-(Trifluoromethoxy)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

- IUPAC Name : 7-(trifluoromethoxy)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Molecular Formula : C8H4F3NO4S

- Molecular Weight : 267.19 g/mol

- Physical Form : Powder

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their anti-tumor, anti-inflammatory, neuroprotective, antibacterial, and antiparasitic properties. The specific compound under consideration has shown promising results in various biological assays.

Anti-Cancer Activity

Recent studies indicate that benzothiazole derivatives exhibit significant anti-cancer properties. For instance:

- A study involving the evaluation of novel benzothiazole compounds reported that certain derivatives inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .

- The compound was found to induce apoptosis and arrest the cell cycle in cancer cells at concentrations of 1, 2, and 4 μM. This effect was linked to the inhibition of key signaling pathways such as AKT and ERK .

Anti-Inflammatory Effects

The compound also demonstrated anti-inflammatory properties by reducing the levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) cells. This was assessed using enzyme-linked immunosorbent assay (ELISA), indicating its potential as a dual-action therapeutic agent against cancer and inflammation .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural modifications that enhance its interaction with biological targets:

- Cell Cycle Regulation : The compound's ability to induce cell cycle arrest suggests it may interfere with the mechanisms that regulate cell division in cancer cells.

- Apoptosis Induction : The promotion of apoptosis in cancer cells indicates its potential role in triggering programmed cell death pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

- Study on Cancer Cell Lines : A series of benzothiazole compounds were synthesized and evaluated for their anti-cancer activity. Compound B7 showed significant inhibition of cell proliferation in A431, A549, and H1299 cell lines while also reducing inflammatory cytokine levels .

- Antibacterial Activity : Research has indicated that benzothiazole derivatives possess antibacterial properties against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting their potential in treating infections caused by these pathogens .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 7-(trifluoromethoxy)-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization reactions of ortho-substituted anilines with sulfonic acid derivatives. For trifluoromethoxy-substituted analogs, precursor halogenation (e.g., bromine/chlorine) followed by nucleophilic trifluoromethoxy substitution is common. Optimization includes solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., CuI for Ullmann-type coupling). Reaction monitoring via TLC and HPLC ensures intermediate purity. For example, similar protocols were used in synthesizing brominated benzothiazole analogs under reflux conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing the trifluoromethoxy group’s deshielding effects (~δ 120–125 ppm in ¹³C NMR). IR spectroscopy identifies key functional groups (e.g., sulfonyl stretches at ~1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and confirms stereoelectronic effects of the trifluoromethoxy group.

Q. How can researchers address purification challenges for this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures improves purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Similar strategies were applied to isolate saccharin derivatives .

Advanced Questions

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as the electron-withdrawing effect of the trifluoromethoxy group on the benzothiazole core. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets, as demonstrated in studies of thiazole-triazole hybrids .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Use temperature-dependent NMR or DFT-simulated spectra (Gaussian) with implicit solvent models (e.g., PCM) to reconcile differences. For example, calculated vs. experimental elemental analysis discrepancies in benzimidazole derivatives were resolved by optimizing combustion analysis protocols .

Q. How can crystallographic refinement challenges (e.g., disorder in the trifluoromethoxy group) be addressed?

- Methodological Answer : In SHELXL , split-atom models or restraints (ISOR, DELU) manage thermal motion in flexible trifluoromethoxy groups. ORTEP-3 visualizes disorder, and Hirshfeld surface analysis quantifies intermolecular interactions influencing packing. A similar approach was applied to resolve disorder in brominated benzothiazole structures .

Q. What are the implications of varying reaction solvents on the compound’s stability and yield?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote hydrolysis of sulfonyl groups. Non-polar solvents (toluene) minimize side reactions but reduce solubility. Systematic solvent screening (e.g., using Design of Experiments) balances yield and stability. Studies on thiazole derivatives highlighted acetonitrile as optimal for Suzuki couplings involving halogenated intermediates .

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the benzothiazole core toward electrophilic substitution but enhances oxidative addition in palladium-catalyzed couplings. For example, trifluoromethoxy-substituted aryl halides in Suzuki-Miyaura reactions require bulky ligands (XPhos) to prevent β-hydride elimination, as seen in related trifluoromethylphenyl syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.